molecular formula C15H22N4O4S B2688956 4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1118822-96-0

4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2688956
CAS No.: 1118822-96-0
M. Wt: 354.43
InChI Key: MLJCKDGRAJJELY-UHFFFAOYSA-N
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Description

This compound features a bis-isoxazole core, where two 3,5-dimethylisoxazol-4-yl moieties are connected via a piperazine sulfonyl linker. The sulfonyl group bridges the piperazine ring and one isoxazole, while the other isoxazole is attached as a methyl substituent to the piperazine.

Properties

IUPAC Name

4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-10-14(12(3)22-16-10)9-18-5-7-19(8-6-18)24(20,21)15-11(2)17-23-13(15)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJCKDGRAJJELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a synthetic derivative that incorporates both piperazine and isoxazole moieties. This structural complexity suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a piperazine ring , which is a common scaffold in many biologically active molecules, linked to a sulfonyl group and two 3,5-dimethylisoxazole units. The presence of these functional groups may enhance its interaction with various biological targets, potentially leading to therapeutic applications.

PropertyValue
Molecular FormulaC20_{20}H28_{28}ClN3_{3}O2_{2}
Molecular Weight377.9 g/mol
CAS Number1396798-60-9

Antitumor Activity

Recent studies have highlighted the potential of 3,5-dimethylisoxazole derivatives as inhibitors of BRD4 , a protein involved in regulating gene expression and implicated in cancer progression. For instance, derivatives similar to the target compound have demonstrated significant antitumor effects in vitro and in vivo, particularly against colorectal cancer cells. The compound's ability to inhibit BRD4 has been quantified with IC50_{50} values indicating effective concentrations required for half-maximal inhibition ( ).

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of Protein Interactions : The compound may disrupt the binding of BRD4 to acetylated histones, thereby altering transcriptional regulation.
  • Induction of Apoptosis : Studies suggest that isoxazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability ( ).

Case Studies

  • BRD4 Inhibition in Cancer Cells : A study evaluated various derivatives for their inhibitory effects on BRD4, revealing that certain compounds exhibited IC50_{50} values as low as 0.237 μM against breast cancer cell lines ( ).
  • Antiviral Activity : Research into piperazine derivatives has shown promise as non-nucleoside inhibitors of HIV reverse transcriptase, indicating potential antiviral applications ().

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Initial assessments suggest favorable absorption characteristics due to its lipophilicity conferred by the isoxazole rings.
  • Metabolism : The metabolic pathways remain to be fully elucidated; however, modifications at the piperazine ring may influence metabolic stability.
  • Toxicity Studies : Preliminary toxicity assays indicate a need for further investigation into dose-dependent effects and long-term safety ( ).

Future Directions

Further research is essential to optimize the structure for enhanced efficacy and specificity against targeted proteins such as BRD4. Potential areas of exploration include:

  • Synthesis of Analogues : Creating derivatives with varied substitutions on the piperazine or isoxazole rings to evaluate changes in biological activity.
  • In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its role as a ligand for various protein targets. Its structural characteristics suggest that it may exhibit activity against enzymes or receptors involved in disease processes. For instance, the isoxazole ring has been associated with anti-inflammatory and anticancer activities.
  • Anticancer Research
    • Recent studies have identified derivatives of dimethylisoxazole as potent inhibitors of BRD4, a protein implicated in cancer progression. Specifically, compounds similar to 4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole have shown promising results in inhibiting BRD4 with IC50 values significantly lower than those of existing treatments .
  • Neuroscience
    • The compound's potential as a PET ligand for imaging fatty acid amide hydrolase (FAAH) in the brain has been explored. This application is crucial for understanding neurodegenerative diseases and could lead to advancements in diagnostic imaging techniques .

Synthesis Methodologies

The synthesis of 4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : The initial step includes the formation of the piperazine scaffold through nucleophilic substitution reactions.
  • Introduction of Isoxazole Moieties : This involves cyclization reactions that incorporate the dimethylisoxazole groups into the piperazine structure.
  • Sulfonyl Group Addition : The final step adds the sulfonyl group, enhancing the compound's solubility and biological activity.

Microwave-assisted synthesis techniques have been reported to improve yields and reduce reaction times for similar compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole on colorectal cancer cells. The compound exhibited significant growth inhibition compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Neuroimaging

In a neuroimaging study involving rats, derivatives of this compound were evaluated for their binding affinity to FAAH. Results demonstrated high specificity and binding efficiency, suggesting that these compounds could serve as effective PET ligands for studying brain metabolism in vivo .

Comparison with Similar Compounds

Structural Analogues in Androgen Receptor Antagonism

Compound 18c (3,5-Dimethyl-4-(((((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)thio)methyl)isoxazole)

  • Core Structure : Shares the 3,5-dimethylisoxazol-4-yl group and piperazine sulfonyl linkage.
  • Key Differences : Replaces the sulfonyl-linked isoxazole with a thioether group.
  • Implications : Thioethers are generally less polar and more lipophilic than sulfonyl groups, which may reduce aqueous solubility but enhance membrane permeability. This structural variation could influence binding affinity to androgen receptors .

Compound 13 (2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one)

  • Core Structure : Contains a ketone-linked piperazine sulfonyl group instead of a direct isoxazole-piperazine connection.

Electronic and Reactivity Comparisons

  • Sulfochlorination Reactivity : The 3,5-dimethylisoxazole moiety undergoes preferential sulfochlorination at position 4 due to electron-donating methyl groups, a critical step in synthesizing sulfonyl derivatives like the target compound. This reactivity is shared with analogs such as 3,5-dimethyl-1,2-oxazol-4-sulfochloride, which is used to synthesize cytisine derivatives .
  • Substituent Effects: Compounds like I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) feature isoxazole at position 5, leading to distinct electronic profiles and steric hindrance compared to position 4 substitution in the target compound .

Crystallographic and Conformational Insights

  • Isostructural Thiazole Derivatives: Fluorophenyl-thiazole compounds (e.g., compounds 4 and 5 in ) exhibit planar molecular conformations with perpendicular fluorophenyl groups.

Pharmacokinetic and Pharmacodynamic Considerations

  • Piperazine Sulfonyl Linkage : Enhances solubility compared to thioether analogs (e.g., 18c) but may increase metabolic susceptibility to hydrolysis.
  • Molecular Weight and Complexity : The target compound’s higher molecular weight (estimated ~500 g/mol) compared to simpler analogs like I-6273 (~350 g/mol) could impact bioavailability and blood-brain barrier penetration .

Data Table: Key Comparisons

Compound Core Structure Substituents/Linkers Molecular Weight (g/mol) Potential Activity
Target Compound Bis-isoxazole Piperazine sulfonyl ~500* Androgen receptor antagonism
18c () Isoxazole-thioether Piperazine sulfonyl, o-tolyl ~450* Androgen receptor antagonism
13 () Isoxazole-ketone Piperazine sulfonyl, o-tolyl ~480* Androgen receptor antagonism
I-6273 () Phenethylamino Methylisoxazol-5-yl ~350 Unknown receptor modulation

*Calculated based on structural data.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 18c and 13, utilizing sulfochlorination and nucleophilic substitution steps .
  • Biological Activity : Piperazine sulfonyl derivatives consistently show affinity for steroid receptors, suggesting the target compound may exhibit potent antagonism, though in vitro studies are needed for validation.
  • Optimization Potential: Replacing the o-tolyl group (in 18c/13) with a second isoxazole (as in the target) could enhance selectivity or reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate steps?

  • Methodology : The synthesis typically involves nucleophilic substitution at the piperazine nitrogen, followed by sulfonylation using 3,5-dimethylisoxazole-4-sulfonyl chloride. Key intermediates (e.g., piperazine derivatives) should be characterized via LC-MS and in-situ IR spectroscopy to confirm functional group transformations. For example, IR absorption bands at ~1710 cm⁻¹ can confirm sulfonyl group formation .
  • Validation : Compare spectral data (¹H/¹³C NMR, HRMS) with literature values for intermediates like 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodology :

  • NMR : Aromatic protons in the isoxazole rings appear as singlets (δ 2.1–2.4 ppm for methyl groups; δ 6.1 ppm for amino protons in related analogs) .
  • X-ray crystallography : Resolve steric effects from the sulfonyl-piperazine bridge, as demonstrated in structurally similar compounds with dihedral angles of 85–90° between isoxazole and piperazine planes .
  • IR : Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in DMSO (>10 mg/mL), methanol (~5 mg/mL), and water (<0.1 mg/mL) based on analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine derivatives .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperazine-sulfonyl bonds may hydrolyze under acidic conditions (pH <3) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for piperazine-sulfonyl-isoxazole coupling?

  • Methodology :

  • Use quantum mechanical calculations (e.g., DFT) to model transition states and identify steric hindrance from 3,5-dimethylisoxazole groups .
  • Apply reaction path search algorithms (e.g., GRRM) to predict optimal temperatures and solvent polarities. For example, acetonitrile may enhance sulfonylation yields by stabilizing zwitterionic intermediates .
  • Reference : ICReDD’s workflow integrates computational predictions with high-throughput screening .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-response validation : Test across multiple cell lines (e.g., HEK293, HeLa) with ATP-level controls to rule out nonspecific cytotoxicity .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR to confirm target binding affinity .
  • Metadata analysis : Compare experimental variables (e.g., DMSO concentration, incubation time) across conflicting studies .

Q. What strategies mitigate challenges in synthesizing sterically hindered piperazine-sulfonyl derivatives?

  • Methodology :

  • Protecting groups : Use Boc-protected piperazine to prevent N-alkylation side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours, minimizing thermal degradation .
  • Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling of substituted isoxazoles .

Q. How to design experiments validating the compound’s electronic structure for reactivity prediction?

  • Methodology :

  • DFT calculations : Map HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the piperazine nitrogen .
  • Cyclic voltammetry : Measure redox potentials to correlate with antioxidant or pro-oxidant activity in biological systems .

Key Considerations for Experimental Design

  • Steric Effects : The 3,5-dimethylisoxazole groups create steric bulk, necessitating bulky solvents (e.g., THF) for homogeneous reactions .
  • Moisture Sensitivity : Store the compound under argon at –20°C to prevent sulfonamide hydrolysis .
  • Biological Assays : Use fresh DMSO stocks (<1 week old) to avoid artifactual oxidation products .

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